molecular formula C16H15N3O B12608696 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile CAS No. 917608-01-6

4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile

Cat. No.: B12608696
CAS No.: 917608-01-6
M. Wt: 265.31 g/mol
InChI Key: PGJJRAHVHNLGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone core and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
  • 4-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine

Uniqueness

Compared to similar compounds, 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a cyclohexadienone core with a benzonitrile moiety makes it a versatile compound for various applications.

Properties

CAS No.

917608-01-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-[(4-hydroxy-3-propan-2-ylphenyl)diazenyl]benzonitrile

InChI

InChI=1S/C16H15N3O/c1-11(2)15-9-14(7-8-16(15)20)19-18-13-5-3-12(10-17)4-6-13/h3-9,11,20H,1-2H3

InChI Key

PGJJRAHVHNLGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.